molecular formula C6H14ClNO2 B2545721 4-Methyl-3-(hydroxymethyl)morpholine HCl CAS No. 1956379-95-5

4-Methyl-3-(hydroxymethyl)morpholine HCl

Cat. No. B2545721
CAS RN: 1956379-95-5
M. Wt: 167.63
InChI Key: PDUJQYWWXIUBGB-UHFFFAOYSA-N
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Description

The compound "4-Methyl-3-(hydroxymethyl)morpholine HCl" is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the general class of compounds to which "this compound" belongs. Morpholine derivatives are of significant interest due to their potential pharmacological properties, including antidepressive and cerebral-activating effects , antibacterial and antituberculosis activities , and antitumor properties .

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions, aminomethylation, and the use of Grignard reagents. For example, the synthesis of indeloxazine hydrochloride, a morpholine derivative, was achieved by employing preferential crystallization and a catalytic amount of base in methanol . Another derivative was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods suggest that the synthesis of "this compound" could involve similar strategies, such as cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques like NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction . The morpholine ring typically adopts a chair conformation, which is a common feature in these compounds . This information is crucial for understanding the three-dimensional arrangement of atoms in "this compound" and its potential interactions with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including the formation of C-C, C-N, and C-O bonds in one-pot syntheses . The presence of functional groups such as hydroxymethyl in "this compound" suggests that it may participate in similar reactions, potentially leading to the formation of complex heterocyclic structures with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the presence of a hydroxymethyl group could affect the compound's polarity and hydrogen bonding capability, which in turn could influence its solubility and interaction with biological targets. The antibacterial and antitumor activities of some morpholine derivatives have been evaluated, showing promising results . These properties are essential for the development of "this compound" as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biodegradability
A study by Pernak et al. (2011) focused on the synthesis of 4-benzyl-4-methylmorpholinium salts, which share structural similarities with 4-Methyl-3-(hydroxymethyl)morpholine HCl. These morpholinium ionic liquids were evaluated for their physicochemical properties, cytotoxicity, and biodegradability. The research highlighted the moderate to low toxicity of these compounds and their potential as biomass solvents, indicating a possible application in green chemistry and environmental science Pernak, J., Borucka, N., Walkiewicz, F., Markiewicz, B., Fochtman, P., Stolte, S., Steudte, S., & Stepnowski, P. (2011). Green Chemistry, 13, 2901-2910.

Corrosion Inhibition
Errahmany et al. (2020) discussed the use of quinazolinone derivatives, chemically related to this compound, as corrosion inhibitors for mild steel in a hydrochloric acid medium. The study revealed that these compounds effectively prevent steel corrosion, which suggests the potential application of morpholine derivatives in industrial corrosion protection Errahmany, N., Rbaa, M., Abousalem, A., Tazouti, A., Galai, M., El Kafssaoui, E. H., Touhami, M., Lakhrissi, B., & Touir, R. (2020). Journal of Molecular Liquids, 312, 113413.

Medicinal Chemistry Building Blocks
Stojiljkovic et al. (2022) reported on the stereospecific synthesis of substituted sulfamidates as privileged morpholine building blocks, highlighting the importance of morpholine in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties. This study underscores the role of morpholine derivatives, including this compound, as critical intermediates in the development of active pharmaceutical ingredients Stojiljkovic, U., Meyer, C., Boulay, P., Hebeisen, P., Rageot, D., Wymann, M., & Borsari, C. (2022). Synthesis, 55, 499-509.

Topical Drug Delivery
Research by Rautio et al. (2000) explored the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. The study indicates that morpholine derivatives can enhance skin permeation, pointing to their utility in improving the delivery of therapeutic agents through the skin Rautio, J., Nevalainen, T., Taipale, H., Vepsäläinen, J., Gynther, J., Laine, K., & Järvinen, T. (2000). Journal of medicinal chemistry, 43(8), 1489-1494.

Future Directions

4-Methyl-3-(hydroxymethyl)morpholine HCl is currently available for research use. Its future applications will likely depend on the outcomes of ongoing research studies.

Relevant Papers The most relevant paper found discusses the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another paper provides an updated review on morpholine derivatives and their pharmacological actions .

properties

IUPAC Name

(4-methylmorpholin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-2-3-9-5-6(7)4-8;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUJQYWWXIUBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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